Differential Functional Activity at D2 Receptors: Full Antagonism vs. Partial Agonism
Adoprazine acts as a full dopamine D2 receptor antagonist, exhibiting a pKB value of 8.5 in ERK phosphorylation assays [1]. This contrasts sharply with bifeprunox and SSR181507, which are partial D2 receptor agonists (Emax values of 76% and 66% relative to dopamine, respectively) [1]. Aripiprazole also exhibits partial D2 agonism (Emax = 59%) [1]. The full antagonism of Adoprazine at D2 receptors is a key differentiating feature from these partial agonists, predicting a distinct downstream signaling profile and potentially different therapeutic effects.
| Evidence Dimension | Functional activity at dopamine D2S receptor (ERK phosphorylation assay) |
|---|---|
| Target Compound Data | Full antagonist; pKB = 8.5 |
| Comparator Or Baseline | Bifeprunox: Partial agonist, Emax = 76%; SSR181507: Partial agonist, Emax = 66%; Aripiprazole: Partial agonist, Emax = 59% (relative to 10 μM dopamine) |
| Quantified Difference | Adoprazine is a full antagonist (pKB = 8.5), whereas comparators are partial agonists (Emax 59-76%). |
| Conditions | CHO cells stably expressing human dopamine D2S receptor; ERK1/2 phosphorylation measured. |
Why This Matters
Full D2 antagonism ensures complete blockade of D2-mediated signaling, a property distinct from partial agonists, which can have varying degrees of intrinsic activity and may produce different therapeutic and side-effect profiles.
- [1] Liesbeth A Bruins Slot, et al. Differential profile of antipsychotics at serotonin 5-HT1A and dopamine D2S receptors coupled to extracellular signal-regulated kinase. Eur J Pharmacol. 2006 Mar 18;534(1-3):63-70. View Source
